molecular formula C16H14N2OS B371333 N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 270087-00-8

N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B371333
CAS No.: 270087-00-8
M. Wt: 282.4g/mol
InChI Key: SMNJVHXYQJGNKS-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic acetamide derivative intended for research and development purposes in laboratory settings. This compound features a 2-cyanophenyl group attached to an acetamide core, which is further functionalized with a (4-methylphenyl)sulfanyl moiety. This molecular architecture, containing both nitrile and thioether linkages, makes it a valuable chemical intermediate for constructing more complex molecules in medicinal chemistry and drug discovery . Compounds with similar N-(2-cyanophenyl)acetamide structures are frequently utilized in pharmaceutical research as precursors or building blocks for the synthesis of potential bioactive molecules . The presence of the sulfanyl group enhances the versatility of this molecule, allowing for further chemical modifications to explore structure-activity relationships. Researchers may employ this compound in the development of new chemical entities for various therapeutic areas. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNJVHXYQJGNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄N₂OS, with a molecular weight of approximately 282.36 g/mol. Its structure features a cyanophenyl group linked to a sulfanyl group and an acetamide backbone, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyanophenyl Group : The starting material is reacted with appropriate reagents to introduce the cyanide functional group.
  • Sulfanylation : A sulfanyl group is introduced through a nucleophilic substitution reaction.
  • Acetamide Formation : The final step involves the acetamide linkage, which is achieved through acylation reactions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. For instance, it has been tested against several strains of bacteria and fungi, demonstrating significant inhibition rates.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, making it a compound of interest for further investigation in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing downstream signaling pathways.
  • DNA Intercalation : The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamideContains a phenyl group instead of methylAntimicrobial activity
5-(4-pyridinyl)-N-(2-cyanophenyl)-1H-1,2,4-triazoleSubstituted pyridine ringPotential antifungal properties
N-(phenyl)-2-[5-(methylsulfonyl)-1H-1,2,4-triazol-3-yl]acetamideSulfonamide instead of sulfanylAntiviral activity

These comparisons highlight the unique aspects of this compound and its potential applications in pharmacology.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models have shown that the compound can reduce tumor size significantly when administered at optimal doses.
  • Clinical Trials : Preliminary trials indicate that patients treated with formulations containing this compound exhibit improved outcomes compared to standard treatments.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibits several notable biological activities:

  • Anticancer Potential : Research indicates that this compound may inhibit specific enzymes and modulate cellular signaling pathways, potentially interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound's structural components suggest it may interact with biological targets involved in inflammation, making it a candidate for further pharmacological studies .

Medicinal Chemistry Applications

This compound has potential applications in drug development:

  • Lead Compound for Drug Design : Its unique structure positions it as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and inflammation .
  • Modification Pathways : The compound's structure allows for various modifications to enhance its pharmacological properties or tailor it for specific applications .

Interaction Studies

Research has focused on the compound's binding affinity to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantitatively assess these interactions, helping elucidate the compound's mechanism of action .

Case Studies and Research Findings

Several studies have investigated the potential of this compound in various applications:

  • Anticancer Screening : A study identified this compound through screening a drug library on multicellular spheroids, demonstrating its effectiveness against certain cancer cell lines .
  • Pharmacological Profiling : Further research is needed to fully characterize its biological activity through in vitro and in vivo studies, focusing on its interactions with key biological targets involved in disease pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-(2-Cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₆H₁₄N₂OS 282.36 –CN (2-cyanophenyl), –CH₃ (4-methylphenyl) Electron-withdrawing –CN group
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₇H₁₉NOS 297.40 –C₂H₅ (2-ethylphenyl), –CH₃ (4-methylphenyl) Electron-donating ethyl group
N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₉H₁₈FN₅S₂ 415.51 –F (2-fluorophenyl), triazole ring Enhanced hydrogen-bonding potential
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₃H₁₂ClN₅S 313.79 –Cl (4-chlorophenyl), diaminopyrimidine Planar heterocycle for π-π stacking
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) C₁₁H₁₀FN₅OS 283.29 –F (2-fluorobenzyl), triazole ring MIC = 16 µg/mL (E. coli)

Key Observations :

  • Electron Effects : The –CN group in the target compound enhances electrophilicity compared to the ethyl (–C₂H₅) group in , which may improve binding to electron-rich biological targets .
  • Bioactivity : The fluorobenzyl-triazole derivative (Compound 38, ) shows antibacterial activity (MIC = 16 µg/mL), suggesting that halogenation and heterocycles enhance antimicrobial potency .

Physicochemical Properties

  • Solubility : The –CN group in the target compound may reduce aqueous solubility compared to –CH₃ or –C₂H₅ analogs () due to increased hydrophobicity.
  • Crystal Packing: Chlorophenyl derivatives () form hydrogen-bonded networks via –NH and pyrimidine groups, whereas the target’s cyano group may favor dipole-dipole interactions in crystalline states .

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the amide, S-C aromatic stretch at ~680 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm) and methyl/methylene groups (δ 2.3–4.2 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm) and carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., m/z 324 for C₁₆H₁₃N₂OS₂) .

How is single-crystal X-ray diffraction applied to resolve structural ambiguities in sulfanyl acetamide derivatives?

Q. Advanced

  • Data Collection : Crystals are grown via slow evaporation (e.g., in ethanol/water) and mounted on a diffractometer at 100 K to minimize disorder.
  • Structure Solution : Use SHELXT for direct methods or SHELXD for charge-flipping to solve the phase problem.
  • Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and validates geometry (e.g., R₁ < 0.05 for high-quality data). Twinning or disorder is addressed using TWIN or PART instructions in SHELX .

What strategies optimize reaction yields for sulfanyl acetamide synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
  • Stoichiometry : A 1.2:1 molar ratio of thiol to chloroacetamide minimizes side reactions.
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability .

How do researchers assess the purity and stability of this compound post-synthesis?

Q. Basic

  • Melting Point Analysis : A sharp melting point (e.g., 142–155°C for analogs) indicates purity .
  • Chromatography : HPLC with a C18 column (UV detection at 254 nm) confirms homogeneity.
  • Stability Studies : Store compounds at –20°C under inert atmosphere to prevent oxidation of the sulfanyl group .

What methodologies are used to analyze enzyme inhibition kinetics of sulfanyl acetamides?

Q. Advanced

  • Enzyme Assays : For lipoxygenase (LOX) inhibition, monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid as substrate.
  • Kinetic Models : Lineweaver-Burk plots distinguish competitive (increased Kₘ) vs. non-competitive (unchanged Kₘ) inhibition.
  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate IC₅₀ values .

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